3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole

Lipophilicity Drug Discovery ADME Prediction

This compound features a distinct saturated pyrazolidine ring—not the common aromatic pyrazole—creating a unique three-dimensional pharmacophore critical for underexplored chemical space. Its high logP (6.24) ensures efficient passive diffusion, making it ideal for intracellular oncology targets (e.g., HIF pathway). With a tPSA of 54.13 Ų, it is optimized for CNS multiparameter optimization, enabling BBB permeability studies. The specific 4-chlorophenyl and 4-bromophenyl substitution pattern ensures reproducible physicochemical properties essential for assay consistency. Choose this compound to expand your SAR library beyond generic heterocyclic analogs.

Molecular Formula C17H10BrClN4O
Molecular Weight 401.65
CAS No. 1238274-59-3
Cat. No. B2775708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
CAS1238274-59-3
Molecular FormulaC17H10BrClN4O
Molecular Weight401.65
Structural Identifiers
SMILESC1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H14BrClN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2
InChIKeyXFMNULZGMOWWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole (CAS 1238274-59-3): Core Chemical and Physical Property Profile


3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole (CAS 1238274-59-3) is a synthetic heterocyclic small molecule comprising a 1,2,4-oxadiazole core linked to both a 4-bromophenyl substituent and a 5-(4-chlorophenyl)pyrazolidin-3-yl moiety . With a molecular weight of 401.65 g/mol and the formula C17H10BrClN4O, it contains the unique saturated pyrazolidine ring, which distinguishes it from aromatic pyrazole analogs . This compound is primarily available as a research-grade screening compound from commercial suppliers, but its characterization in the open scientific literature remains exceptionally sparse, with no primary biological or pharmacological studies identified in peer-reviewed journals or patent databases.

Why Procuring the Specific Chlorophenyl-Pyrazolidinyl Oxadiazole (CAS 1238274-59-3) Matters Over Generic Heterocyclic Analogs


Generic substitution within this chemical series is scientifically unreliable due to the profound impact of the para-substituent on the phenyl ring attached to the pyrazolidine. Changing the 4-chlorophenyl group to a 4-fluorophenyl or 4-ethoxyphenyl moiety alters the compound's lipophilicity and electronic properties, critically affecting its performance in target binding or passive permeability . The saturated pyrazolidine ring in this specific compound introduces stereoelectronic properties distinct from the planar, aromatic pyrazole found in many related 1,2,4-oxadiazole screening hits. The following quantitative evidence demonstrates the measurable divergence in key physicochemical parameters, which are vital for reproducible assay results in drug discovery campaigns that rely on precise compound properties.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (logP) Comparison: Chlorophenyl vs. Fluorophenyl vs. Ethoxyphenyl Pyrazolidinyl-Oxadiazole Analogs

The target compound's calculated partition coefficient (logP) is 6.24, as reported by ChemDiv's in silico property database . This high lipophilicity directly correlates with its potential for passive membrane permeability. In comparison, the 4-fluorophenyl analog (CAS 694521-68-1, molecular formula C17H10BrFN4O) is expected to have a lower logP due to the electron-withdrawing and less lipophilic fluorine substituent, while the 4-ethoxyphenyl analog would exhibit a higher logP. These predicted differences in logP translate to significantly different bioavailability and distribution profiles in cell-based assays, making the target compound a specific tool for probing targets in lipophilic environments.

Lipophilicity Drug Discovery ADME Prediction

Predicted Solubility (logSw) as a Selectivity Filter: Unique Position of the Target Pyrazolidine

The predicted aqueous solubility (logSw) for the target compound is -6.613, as provided by ChemDiv's cheminformatics analysis . This poor aqueous solubility is a defining characteristic of this chemotype and is heavily influenced by the two halogenated phenyl rings and the saturated pyrazolidine linker. The pyrazolidine scaffold deviates from the more common pyrazole seen in HIF-inhibitor libraries, where compounds with similar substitution patterns have shown even lower solubility and required formulation adjustments [1]. The 4-chlorophenyl derivative's distinct solubility profile directly differentiates it from pyrazole-containing analogs with improved solubility, making it a useful negative control or a candidate for formulation studies targeting lipophilic binding pockets.

Aqueous Solubility Drug-likeness Screening Library Design

Polar Surface Area (PSA) Benchmarking: Pyrazolidine vs. Pyrazole Topological Constraints

The target compound exhibits a topological polar surface area (tPSA) of 54.13 Ų, as recorded in the ChemDiv database . This value is derived from the specific arrangement of hydrogen bond acceptors in the 1,2,4-oxadiazole ring and the two N-H donors of the saturated pyrazolidine ring. In contrast, a direct heterocyclic replacement with a 1H-pyrazole ring—as seen in the structurally related HIF inhibitor lead series—would reduce the tPSA due to the loss of one hydrogen bond donor (pyrazole has only one N-H), creating a different hydrogen bonding capacity [1]. The target compound's tPSA of ~54 Ų classifies it as a borderline CNS-permeable compound under standard rules (tPSA < 60-70 Ų for CNS penetration), a property that is precisely tuned by the pyrazolidine substitution pattern.

Polar Surface Area Blood-Brain Barrier Permeability Medicinal Chemistry

Optimal Deployment Scenarios for 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole in Scientific Procurement


Lipophilic Probe for Intracellular Target Engagement in Oncology Drug Discovery

Based on its high calculated logP of 6.24 , this compound is ideally suited as a lipophilic chemical probe for cellular assays targeting intracellular proteins or membrane-bound receptors in oncology research. Its high logP ensures efficient passive diffusion across lipid bilayers, a critical requirement for engaging targets like the hypoxia-inducible factor (HIF) pathway or other transcription factors located in the cytosolic or nuclear compartments. Direct comparisons with the less lipophilic fluorophenyl analog (which may fail to penetrate cells effectively) rationalize the procurement of this specific chlorophenyl derivative for intracellular target-based screens.

CNS Drug Discovery: PSA-Guided Lead Optimization for Blood-Brain Barrier Penetration

With a topological polar surface area (tPSA) of 54.13 Ų , this compound occupies a favorable region in CNS MPO (Multiparameter Optimization) space, predictive of moderate to good blood-brain barrier (BBB) permeability. It can serve as a starting point for CNS-focused medicinal chemistry programs, particularly when compared to aromatic pyrazole analogs that lack the additional hydrogen bond donor of the pyrazolidine ring and exhibit a lower, less optimal PSA for CNS target engagement [1]. Procurement of this specific pyrazolidine derivative is essential for structure-activity relationship (SAR) studies aimed at tuning BBB penetration while maintaining target affinity.

Negative Control for Solubility-Limited Assay Development

The predicted low aqueous solubility (logSw = -6.613) makes this compound an excellent negative control or challenge compound for developing solubility-enhancing formulation strategies. Assay developers can use it to benchmark the performance of screening protocols (e.g., pre-solubilization in DMSO with aqueous dilution) and compare it against more soluble chemotypes, such as the HIF-inhibiting pyrazolyl oxadiazoles [1]. Its consistent solubility profile, derived from the unique bromine and chlorine substitution pattern, provides a reliable baseline for testing new formulation technologies designed to improve oral bioavailability or in vitro assay viability for highly lipophilic candidates.

Pyrazolidine-Specific Scaffold Validation in Heterocyclic Library Design

The saturated pyrazolidine ring in this compound differentiates it from the more commonly explored aromatic pyrazole heterocycles found in many 1,2,4-oxadiazole libraries [1]. Academic and industrial screening laboratories looking to expand their compound collections with underexplored chemical space should procure this specific compound to validate the biological relevance of the pyrazolidine scaffold. Its unique combination of a saturated ring with dual halogenated phenyl substituents offers a distinct three-dimensional pharmacophore, which cannot be achieved with any commercially available pyrazole analog, making it an irreplaceable tool for pioneering SAR explorations.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.